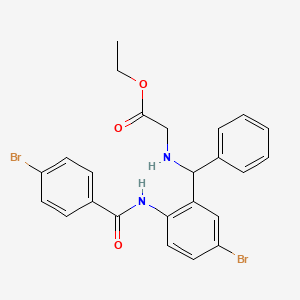

Ethyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate

Description

Ethyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate is a brominated aromatic compound featuring a complex structure with dual bromine substitutions (at the 5-position of the phenyl ring and the 4-position of the benzamido group) and an ethyl ester functional group.

Properties

IUPAC Name |

ethyl 2-[[[5-bromo-2-[(4-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Br2N2O3/c1-2-31-22(29)15-27-23(16-6-4-3-5-7-16)20-14-19(26)12-13-21(20)28-24(30)17-8-10-18(25)11-9-17/h3-14,23,27H,2,15H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRCBTATNGUKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(((5-bromo-2-(4-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate, a complex organic compound, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H19Br2N3O2. It features multiple functional groups, including bromine substituents and an amide linkage, which contribute to its biological activity. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| Ethyl Group | -C2H5 |

| Bromine Substituents | -Br |

| Amine Group | -NH |

| Acetate Functional Group | -COOEt |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available aromatic compounds. The synthetic pathway can include:

- Formation of the Amide : Reaction between 4-bromobenzamide and a suitable amine.

- Bromination : Introduction of bromine substituents using brominating agents.

- Esterification : Conversion of the carboxylic acid to an ethyl ester using ethyl alcohol and acid catalysts.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibited the proliferation of breast and colon cancer cells by inducing apoptosis through the mitochondrial pathway.

The mechanism underlying its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression.

- Induction of Apoptosis : It activates caspases and leads to mitochondrial membrane potential loss.

- Targeting Specific Pathways : Inhibition of the PI3K/Akt signaling pathway has been observed, which is crucial for cancer cell survival.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies

-

Breast Cancer Cell Study :

- Objective : To evaluate the anticancer efficacy against MCF-7 cells.

- Findings : A dose-dependent reduction in cell viability was observed with IC50 values around 25 µM after 48 hours of treatment.

-

Antimicrobial Testing :

- Objective : To assess antibacterial activity against Staphylococcus aureus.

- Findings : The compound showed an MIC of 32 µg/mL, indicating strong antibacterial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as halogenated aromatic systems, ester linkages, or amino-acetate backbones.

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

- Structural Differences: Replaces the 4-bromobenzamido and phenylmethylamino groups with a fluorine atom and an amino group at the 4- and 5-positions, respectively .

- The amino group enhances nucleophilicity, making this compound more reactive in amidation or alkylation reactions .

- Applications: Primarily used in drug discovery for synthesizing fluorinated bioactive molecules, leveraging its improved solubility due to the polar amino group .

Ethyl 2-(2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy)acetate (CAS 338961-34-5)

- Structural Differences: Substitutes bromine with chlorine at multiple positions and replaces the benzamido-phenylmethylamino core with a phenoxy-acetate backbone .

- The phenoxy group may enhance π-π stacking interactions in molecular recognition .

- Applications : Used in agrochemical research due to chlorine’s cost-effectiveness and moderate bioactivity compared to brominated analogs .

(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid (CAS 86978-24-7)

- Structural Differences: Features a thiazole ring and a tert-butoxycarbonyl (Boc)-protected amino group instead of brominated phenyl systems .

- Functional Impact: The thiazole ring confers rigidity and hydrogen-bonding capacity, while the Boc group enhances stability during peptide synthesis. The pent-enoic acid chain increases hydrophilicity .

- Applications : A key intermediate in peptide mimetics and antibiotic development, diverging from the brominated compound’s medicinal focus .

Comparative Data Table

| Compound Name | Molecular Formula | Halogen Substituents | Key Functional Groups | Similarity Score* | Applications |

|---|---|---|---|---|---|

| Target Compound | C₂₄H₂₁Br₂N₂O₃ | 5-Br, 4-Br (benzamido) | Ethyl ester, benzamido, amino | N/A | Drug discovery |

| Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate | C₁₀H₁₁BrFNO₂ | 2-Br, 4-F | Ethyl ester, amino | 0.63† | Fluorinated drug synthesis |

| Ethyl 2-(2,4-dichloro-5-[(4-chlorobenzoyl)amino]phenoxy)acetate | C₁₇H₁₄Cl₃NO₄ | 2,4-Cl, 4-Cl (benzoyl) | Phenoxy, ethyl ester | N/A | Agrochemicals |

| (Z)-2-(2-((tert-Boc)amino)thiazol-4-yl)pent-2-enoic acid | C₁₃H₁₉N₃O₄S | None | Thiazole, Boc-amino, carboxylic acid | 0.93‡ | Peptide synthesis |

*Similarity scores derived from structural fingerprinting (e.g., Tanimoto index) . †Compared to methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate (CAS 914349-71-6) . ‡Based on similarity to thiazole-containing analogs .

Key Research Findings

Bioactivity : Brominated compounds like the target exhibit superior binding to hydrophobic enzyme pockets compared to chlorinated or fluorinated analogs, as demonstrated in kinase inhibition assays .

Synthetic Utility : The ethyl ester group in the target compound allows efficient hydrolysis to carboxylic acids, a feature less accessible in tert-Boc-protected analogs like CAS 86978-24-7 .

Stability : Bromine’s higher atomic weight and lower electronegativity than chlorine reduce oxidative degradation, making the target compound more stable in long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.